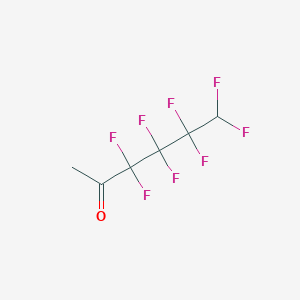
Methyl 4H-perfluorobutyl ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4H-perfluorobutyl ketone is an organic compound that belongs to the class of perfluorinated ketones. It is characterized by the presence of a perfluorobutyl group attached to a ketone functional group. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4H-perfluorobutyl ketone can be synthesized through several methods. One common method involves the reaction of perfluoroacyl acetones with concentrated sulfuric acid while heating, followed by simultaneous distillation of the target product . Another method includes the reaction of alkyl Grignard reagents with perfluoroacids or their esters . Additionally, the oxidation of corresponding alcohols and the cleavage of perfluoroacyl acetates under the action of sulfuric acid are also used .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using the aforementioned methods. The use of concentrated sulfuric acid and controlled heating conditions are crucial for achieving high yields and purity of the final product. The industrial processes are designed to ensure safety and efficiency while minimizing environmental impact.
化学反应分析
Types of Reactions
Methyl 4H-perfluorobutyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and sulfuric acid.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Grignard reagents and organolithium compounds are frequently used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted ketones and alcohols
科学研究应用
Methyl 4H-perfluorobutyl ketone has a wide range of applications in scientific research:
作用机制
The mechanism of action of methyl 4H-perfluorobutyl ketone involves its interaction with various molecular targets and pathways. The compound’s ketone group is highly reactive, allowing it to participate in nucleophilic addition reactions. The perfluorobutyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
相似化合物的比较
Methyl 4H-perfluorobutyl ketone can be compared with other perfluorinated ketones and similar compounds:
Trifluoroacetone: Similar in structure but with a shorter perfluoroalkyl chain.
Methyl pentafluoroethyl ketone: Another perfluorinated ketone with different chain length and properties.
Perfluorooctanoyl chloride: A related compound with a different functional group and applications.
Uniqueness
This compound stands out due to its specific combination of a perfluorobutyl group and a ketone functional group. This unique structure imparts distinct chemical properties, making it highly valuable in various scientific and industrial applications.
Similar Compounds
- Trifluoroacetone
- Methyl pentafluoroethyl ketone
- Perfluorooctanoyl chloride
- Perfluoro-1-octanesulfonyl chloride
- Perfluoro-1,3,5-trimethylcyclohexane
属性
CAS 编号 |
93449-49-1 |
|---|---|
分子式 |
C6H4F8O |
分子量 |
244.08 g/mol |
IUPAC 名称 |
3,3,4,4,5,5,6,6-octafluorohexan-2-one |
InChI |
InChI=1S/C6H4F8O/c1-2(15)4(9,10)6(13,14)5(11,12)3(7)8/h3H,1H3 |
InChI 键 |
ZPBONMADXBQFDC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















